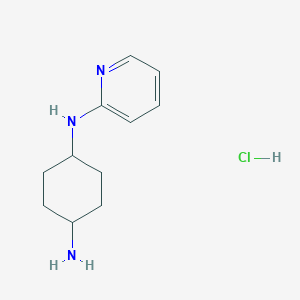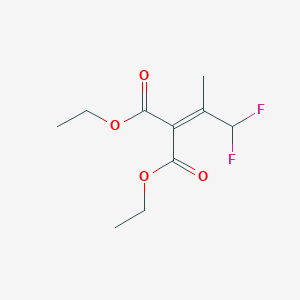
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is an organic compound with a unique structure characterized by the presence of two ethyl groups and a difluoropropylidene moiety attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with a fluorinating agent to introduce the difluoropropylidene group. The reaction conditions often include the use of a base to deprotonate the diethyl malonate, followed by the addition of the fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, where the reaction parameters are optimized for maximum yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The difluoropropylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of proteins, nucleic acids, and other biomolecules, ultimately affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diethyl 2-(3-nitrophenyl)hydrazin-1-ylidene)propanedioate
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is unique due to the presence of the difluoropropylidene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H14F2O4 |
|---|---|
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H14F2O4/c1-4-15-9(13)7(6(3)8(11)12)10(14)16-5-2/h8H,4-5H2,1-3H3 |
Clé InChI |
NEDLTEQUFXVARN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)C(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
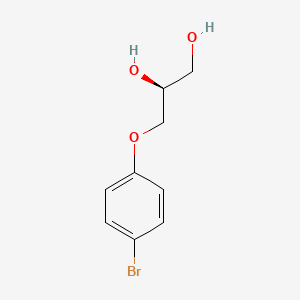
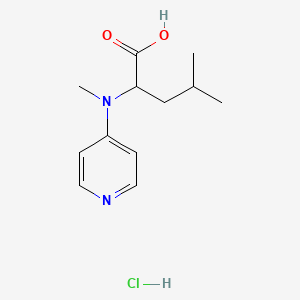
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
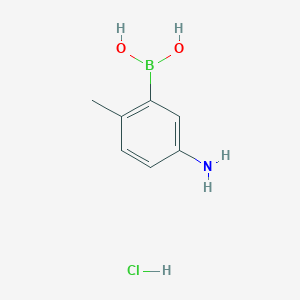

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
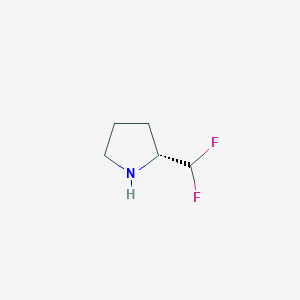
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

